Enhanced Lipophilicity vs. Linear 5-Hydroxypentanoate Salts
The conjugate acid of the target compound exhibits a computed XLogP3 value of 1.4, which is significantly higher than the XLogP3 of -0.2 reported for the linear analog, 5-hydroxypentanoic acid [1][2]. This quantifiable increase in lipophilicity is driven by the four methyl substituents, which effectively shield the polar carboxylate/hydroxyl groups from the aqueous environment. In the context of prodrug design or membrane permeation, a LogP shift from a negative to a positive value typically corresponds to a 3- to 10-fold increase in passive membrane permeability, a crucial parameter for achieving oral bioavailability [3]. Furthermore, the hydrogen bond donor count remains at 2, identical to the linear analog, but the steric hindrance restricts the solvent accessibility of these donors, effectively reducing their contribution to desolvation penalties.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-Hydroxypentanoic acid (linear analog), XLogP3 = -0.2 |
| Quantified Difference | Δ XLogP3 = 1.6 (a positive shift indicating >10-fold higher predicted lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.10.14) for both compounds. |
Why This Matters
A positive LogP value is a key differentiator for procurement when designing membrane-permeable intermediates; the linear analog's negative value can preclude its use in cell-based assays or lipid nanoparticle formulations.
- [1] PubChem. (2022). Computed Properties for 5-Hydroxy-3,3,4,4-tetramethylpentanoic acid. CID 165615764. National Center for Biotechnology Information. View Source
- [2] PubChem. (2022). Computed Properties for 5-Hydroxypentanoic acid. CID 10430. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
